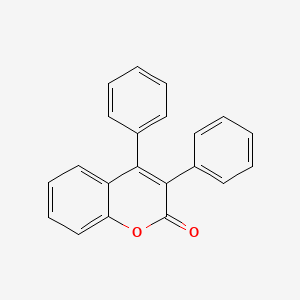
3,4-Diphenylcoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diphenylcoumarin is a type of coumarin, a class of compounds that are widely used as lactone scaffolds for the preparation of heterocyclic molecules . Coumarins are known for their significant biological activities and unique properties, making them valuable in the development of novel drugs .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves innovative methods and modern methodologies fused with classical reactions like the Pechmann reaction or Knoevenagel condensation . For instance, a one-pot strategy has been developed to synthesize multisubstituted 3,4-dihydrocoumarins with moderate to high yields and excellent diastereoselectivity .Molecular Structure Analysis
The molecular structure of this compound, like other coumarins, is characterized by a 2H-1-benzopyran-2-one core . The extended molecular framework of coumarin-fused-coumarins results in interesting photophysical properties depending on the fused coumarin ring systems .Chemical Reactions Analysis
Various chemical reactions involving this compound have been studied. For example, the synthesis of coumarin derivatives enabled by current approaches has been a topic of interest . Additionally, the preparation of 3,4-substituted coumarin utilizing trifluoroacetic acid (TFA) as a homogeneous promoter via Claisen rearrangement reaction has been reported .科学的研究の応用
Antioxidant Properties :
- Synthesis of Arylcoumarin Derivatives and Antioxidant Evaluation : Hydroxyl-, methoxy-, and acetoxy-substituted 3- and 4-arylcoumarins were synthesized and showed significant antioxidant capacity, including the ability to scavenge radicals and chelate iron ions. These derivatives demonstrated better performance than known antioxidants in DPPH and metal-chelating assays, with dihydroxyl groups at specific positions enhancing antioxidant activity significantly (Danis et al., 2016).
Cytotoxic Properties :
- Synthesis of 6-Ethoxy-4-Methylcoumarin and Biological Properties : The study synthesized 6-ethoxy-4-methylcoumarin and evaluated its cytotoxic effect using assays such as MTT and LDH release, showing a slight cytotoxic effect at specific doses (Çelikezen et al., 2020).
Neuroprotective Activities :
- Neuroprotective and Antioxidant Activities of 4-Methylcoumarins : Variously substituted 4-methylcoumarins were assessed for neuroprotective effects in a cell model of oxidative stress-induced neurodegeneration. Compounds with ortho-dihydroxy or ortho-diacetoxy substituents on the benzenoid ring exhibited considerable neuroprotective effects, suggesting their usefulness in managing neurodegenerative diseases (Malhotra et al., 2016).
Potential Therapeutic Applications :
- Antiproliferative Effect on Breast Cancer : Coumarin scaffolds, particularly those combining coumarin core with heterocycles like isoxazoles and thiazoles, demonstrated potential antiproliferative effects on metastatic breast cancer cell lines. These findings indicate their potential as novel anticancer agents (Ballazhi et al., 2015).
Antimicrobial Properties :
- Inhibition of DNA Gyrase B in S. aureus : A coumarin derivative, 4-diphenylamino 3-iodo coumarin, showed high activity against multidrug-resistant strains of S. aureus, targeting the DNA gyrase enzyme B subunit. This suggests its potential as a novel antibacterial compound (Sareena & Vasu, 2020).
作用機序
将来の方向性
The future directions for 3,4-Diphenylcoumarin and similar compounds involve the development of novel drugs, given their significant biological activities and unique properties . There is ongoing research into the synthesis of these compounds, their mechanisms of action, and their potential applications .
特性
IUPAC Name |
3,4-diphenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O2/c22-21-20(16-11-5-2-6-12-16)19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)23-21/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQJTOKSXJMLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
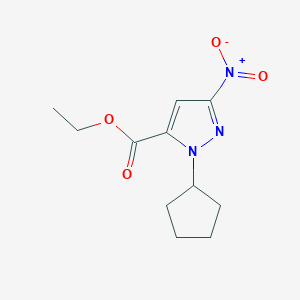
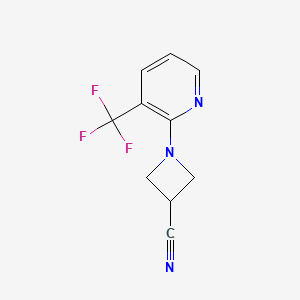



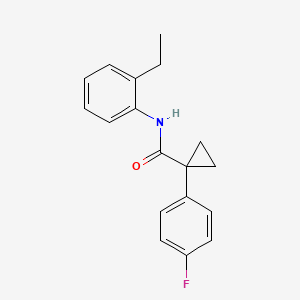
![7-[[6,7-dimethoxy-2-(3-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2830518.png)
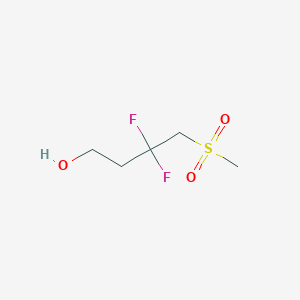
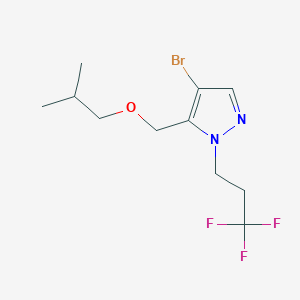
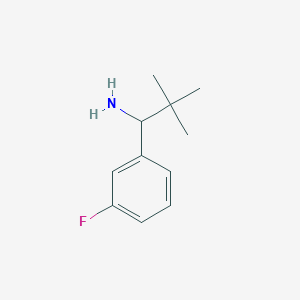

![1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2830531.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2830532.png)

